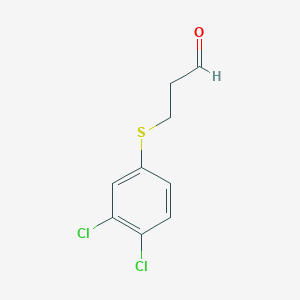
3-((3,4-Dichlorophenyl)thio)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3,4-Dichlorophenyl)thio)propanal is an organic compound with the molecular formula C9H8Cl2OS It is characterized by the presence of a dichlorophenyl group attached to a thioether linkage, which is further connected to a propanal group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dichlorophenyl)thio)propanal typically involves the reaction of 3,4-dichlorothiophenol with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors, and the product is purified using industrial-scale purification techniques .
化学反応の分析
Types of Reactions
3-((3,4-Dichlorophenyl)thio)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-((3,4-Dichlorophenyl)thio)propanoic acid.
Reduction: 3-((3,4-Dichlorophenyl)thio)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-((3,4-Dichlorophenyl)thio)propanal has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-((3,4-Dichlorophenyl)thio)propanal involves its interaction with specific molecular targets and pathways. The compound’s thioether linkage and aldehyde group allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets involved .
類似化合物との比較
Similar Compounds
- 3-((3,4-Dichlorophenyl)thio)propanol
- 3-((3,4-Dichlorophenyl)thio)propanoic acid
- 3-((3,4-Dichlorophenyl)thio)propylamine
Uniqueness
3-((3,4-Dichlorophenyl)thio)propanal is unique due to its specific combination of a dichlorophenyl group, thioether linkage, and aldehyde group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
特性
分子式 |
C9H8Cl2OS |
|---|---|
分子量 |
235.13 g/mol |
IUPAC名 |
3-(3,4-dichlorophenyl)sulfanylpropanal |
InChI |
InChI=1S/C9H8Cl2OS/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-4,6H,1,5H2 |
InChIキー |
OREIKEGFUIDVKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1SCCC=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


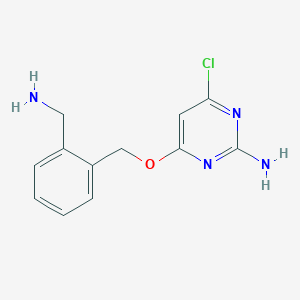

![Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13649950.png)
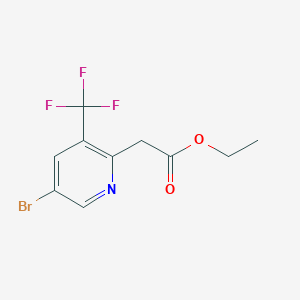
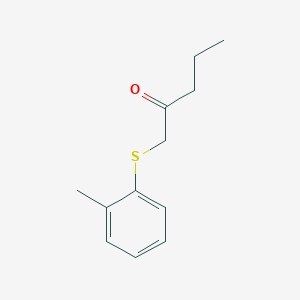
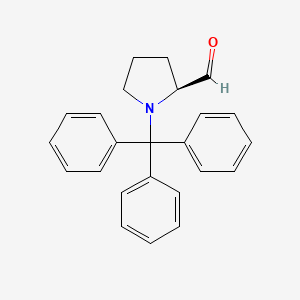
![tert-butyl 4-hydroxy-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13649976.png)

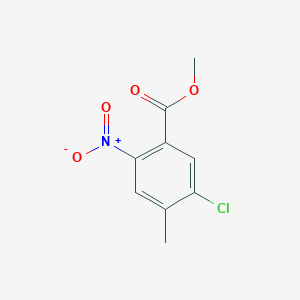
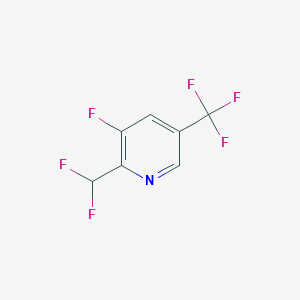
![6-Methylbenzo[b]thiophen-2-amine](/img/structure/B13650002.png)
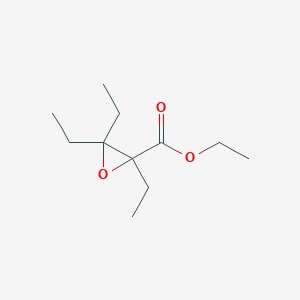
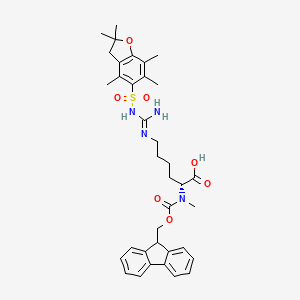
![[3-(Aminomethyl)phenoxy]acetic acid](/img/structure/B13650013.png)
